7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride
Description
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2.ClH/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNFLSUFJFOYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621797 | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193001-44-4 | |
| Record name | Quinazoline, 4-chloro-6-methoxy-7-(phenylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193001-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Chlorination Using Phosphorus Oxychloride
The most widely reported method involves chlorination of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (CAS 286371-64-0) using phosphorus oxychloride (POCl₃). In a representative procedure:
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Reagents : POCl₃ (3.1 mL), diisopropylethylamine (DIPEA, 11.5 mL)
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Conditions : Reflux (120°C) for 20 minutes
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Workup : Neutralization with 10% NaOH, chloroform extraction, drying over Na₂SO₄
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Yield : 72%
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Mechanism : POCl₃ acts as both solvent and chlorinating agent, with DIPEA facilitating deprotonation of the quinazolinone’s amide group. The reaction proceeds via nucleophilic substitution at C4, replacing the carbonyl oxygen with chlorine.
Alternative Chlorination with Oxalyl Chloride
A modified approach employs oxalyl chloride in chloroform:
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Reagents : Oxalyl chloride (62.9 g, 0.496 mol), DIPEA (21 g)
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Conditions : 60–65°C for 12 hours
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Workup : Vacuum distillation, reaction with 3-chloro-4-fluoroaniline in isopropanol
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Yield : 93% (after salt formation)
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Advantage : Reduced reaction time compared to POCl₃, though requires stoichiometric DIPEA.
Hydrochloride Salt Formation
The free base 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is converted to its hydrochloride salt through acidification:
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Procedure : Post-chlorination, the crude product is treated with concentrated HCl in anhydrous ethanol under ice cooling.
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Crystallization : Salt precipitation occurs at 0–5°C, followed by filtration and washing with chilled isopropanol.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Patent WO2015188318A1 highlights scalable production using:
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Reactor Type : Tubular flow reactor with temperature zones (80°C for chlorination, 60°C for salt formation)
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Throughput : 5 kg/batch with 89% yield
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Key Parameters :
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Residence time: 30 minutes for chlorination
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HCl gas injection rate: 0.5 L/min during salt formation
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Solvent Recovery Systems
Industrial processes integrate solvent recycling:
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Chloroform recovery: ≥95% via fractional distillation
Analytical Characterization
| Parameter | Method | Result | Source |
|---|---|---|---|
| Molecular Weight | HRMS | 337.2000 g/mol | |
| 1H NMR | 300 MHz (CDCl₃) | δ 8.86 (s, 1H, C2-H), 5.32 (s, 2H, OCH₂Ph) | |
| HPLC Purity | C18 column, MeOH:H₂O (75:25) | 98.7% |
Comparative Analysis of Methods
| Method | Chlorinating Agent | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| POCl₃ Reflux | POCl₃ | 0.33 | 72 | High |
| Oxalyl Chloride | (COCl)₂ | 12 | 93 | Moderate |
| Continuous Flow | POCl₃ | 0.5 | 89 | Industrial |
Key findings:
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POCl₃ achieves faster chlorination but requires careful neutralization.
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Oxalyl chloride offers higher yields at the expense of longer reaction times.
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Flow chemistry balances speed and scalability for commercial production.
Challenges and Mitigation Strategies
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Impurity Formation :
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Crystallization Issues :
Environmental and Regulatory Aspects
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or benzyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chloro or benzyloxy groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula and a molecular weight of 302.74 g/mol. The presence of functional groups such as chloro, methoxy, and benzyloxy contributes to its reactivity and biological activity. The mechanism of action primarily involves the inhibition of specific kinases, particularly those involved in cancer cell proliferation.
Key Mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor for receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and angiogenesis.
- Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Anticancer Research
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride has been extensively studied for its anticancer properties. It shows promise in inhibiting tumor growth through various mechanisms.
Angiogenesis Inhibition
The compound has been shown to inhibit angiogenesis, a critical process in tumor development. By blocking VEGF signaling pathways, it can potentially reduce tumor vascularization.
| Application | Mechanism | Potential Diseases |
|---|---|---|
| Antiangiogenic Therapy | Inhibition of VEGF signaling | Cancer, diabetic retinopathy, psoriasis |
| Vascular Permeability Reduction | Reduces abnormal blood vessel formation | Rheumatoid arthritis, Kaposi's sarcoma |
Case Study 1: In Vivo Efficacy
In a study examining the efficacy of this compound on tumor xenografts in mice, researchers found significant tumor reduction compared to control groups. The compound exhibited a favorable toxicological profile over a 14-day treatment period.
Case Study 2: Kinase Selectivity
Research focused on the selectivity of the compound for various kinases demonstrated that it preferentially inhibits VEGF receptors over other kinases like CDK2/cyclin A and FGFR1. This selectivity is crucial for developing targeted therapies with fewer side effects.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-4-chloro-6-methoxy-quinazoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and applications of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride with analogous compounds:
Key Observations:
- Substituent Effects : The benzyloxy group in 162364-72-9 enhances lipophilicity compared to methoxy or amine-containing analogs, improving membrane permeability but reducing aqueous solubility .
- Reactivity: The chlorine atom at position 4 in 162364-72-9 is more reactive toward nucleophilic substitution than the amino group in 221698-39-1, enabling diverse derivatization .
- Biological Activity : Piperidine-substituted analogs (e.g., 264208-72-2) exhibit improved target binding due to the basic nitrogen, whereas trimethoxy derivatives (33371-00-5) show broader antimicrobial activity .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of 162364-72-9 offers superior aqueous solubility (critical for intravenous formulations) compared to non-ionic analogs like 33371-00-5 .
- Stability : Benzyloxy-substituted compounds exhibit greater oxidative stability than analogs with electron-donating groups (e.g., methoxy) under acidic conditions .
- Bioavailability : Piperidine-containing derivatives (e.g., 264208-72-2) demonstrate enhanced blood-brain barrier penetration compared to 162364-72-9, making them suitable for CNS-targeted therapies .
Role in Kinase Inhibitor Development
- EGFR Probes: 162364-72-9 reacts with 1,3-diaminobenzene to form fluorescent probes for studying EGFR signaling in solid tumors .
- VEGFR Inhibitors: Substitution with 2-fluoro-4-nitrophenol yields compound 11 (C${33}$H${31}$F$3$N$5$O$_7$S), a potent VEGFR inhibitor with anti-angiogenic activity .
Comparative Efficacy in Drug Discovery
- Anticancer Activity: Derivatives of 162364-72-9 show IC$_{50}$ values in the nanomolar range against colorectal cancer cells, outperforming trimethoxy analogs by >10-fold .
- Toxicity Profiles : Piperidine-substituted quinazolines (e.g., 264208-72-2) exhibit lower hepatotoxicity than benzyloxy derivatives, attributed to reduced metabolic oxidation .
Biological Activity
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. The overall yield from these processes was reported to be approximately 29.2% . The structure of the compound was confirmed through techniques such as NMR and mass spectrometry.
Antitumor Properties
This compound has been primarily studied for its antitumor properties. It acts as an inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This inhibition is crucial since VEGF plays a significant role in angiogenesis, which is vital for tumor growth and metastasis .
Table 1: Inhibitory Activity Against VEGF Receptor Tyrosine Kinase
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | Not specified | Inhibition of VEGF receptor |
| Other Quinazoline Derivatives | Varies (0.025 nM to 80 nM) | Competitive inhibition at ATP site |
Selectivity and Efficacy
Research indicates that this compound exhibits selective inhibitory activity against VEGF receptor tyrosine kinase compared to other kinases such as the epidermal growth factor receptor (EGFR). For instance, studies have shown that certain derivatives possess significantly higher potency against VEGF receptors than against EGFR or fibroblast growth factor receptors .
Case Study: In Vivo Efficacy
In vivo studies involving xenograft models demonstrated that compounds similar to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline could inhibit tumor growth effectively. For example, a related quinazoline derivative showed a 75% reduction in tumor size in lung carcinoma models when administered at appropriate dosages .
The mechanism by which 7-(benzyloxy)-4-chloro-6-methoxyquinazoline exerts its biological effects primarily involves the blockade of signaling pathways essential for tumor angiogenesis. By inhibiting VEGF receptor activity, the compound disrupts the vascular supply to tumors, thereby impeding their growth and survival.
Safety and Toxicological Profile
Preliminary toxicological assessments indicate that compounds within this class have a favorable safety profile when tested in animal models over short durations. This aspect is critical for further development into clinical applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
